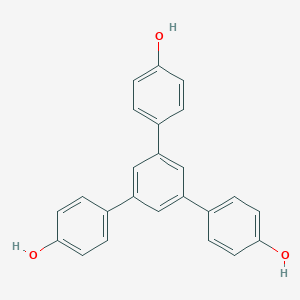

1,3,5-Tris(4-hydroxyphenyl)benzene

概要

説明

1,3,5-Tris(4-hydroxyphenyl)benzene is a chemical compound that serves as a core structure for various derivatives with applications in catalysis, polymer science, and supramolecular chemistry. The compound is characterized by a central benzene ring substituted at the 1, 3, and 5 positions with phenyl rings that bear hydroxyl groups. This structure allows for a variety of chemical modifications and imparts certain physical and chemical properties that are useful in material science and organic synthesis.

Synthesis Analysis

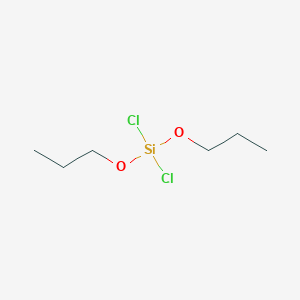

The synthesis of derivatives of this compound involves multi-step organic reactions. For instance, 1,3,5-Tris(hydrogensulfato) benzene, a derivative, is synthesized by reacting phloroglucinol with chlorosulfonic acid, which is then used as a catalyst for further chemical reactions . Another derivative, 1,3,5-tris[4-(4'-aminophenoxy)phenoxy]benzene, is prepared through a three-step process involving hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene, which is then polymerized into hyperbranched polyimides .

Molecular Structure Analysis

The molecular structure of this compound derivatives often exhibits a propeller-like conformation due to the substitution pattern, which can influence the physical properties and reactivity of the compound. X-ray analysis has revealed that the dihedral angles between the substituents and the core benzene ring can vary, affecting the overall geometry of the molecule . This propeller-like structure is significant in the formation of polymers and the interaction of the compound with other molecules.

Chemical Reactions Analysis

Derivatives of this compound participate in various chemical reactions, including condensation reactions, cross-coupling, and electropolymerization. These reactions are often facilitated by the presence of functional groups such as hydroxyl, amino, or ethynyl, which can act as reactive sites for further chemical transformations . The reactivity of these derivatives can be tuned by modifying the substituents, which allows for the synthesis of a wide range of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, hyperbranched polyimides derived from these compounds exhibit good solubility in organic solvents and high thermal stability, with glass transition temperatures ranging from 230 to 260°C and decomposition temperatures above 450°C . The dielectric properties of these polymers are also notable, with dielectric constants in the range of 3.08–3.29 at 1 MHz . The electrochemical properties of these derivatives are significant as well, with some showing the ability to undergo electropolymerization to form conductive polymers .

科学的研究の応用

量子化学的調査

1,3,5-Tris(4-hydroxyphenyl)benzeneと2,4,6-trimethoxy-1,3,5-triazineを基にした共結晶について量子化学的調査が行われています。 . この共結晶は、固体状態で水素結合した六角形のブロックを層状に自己組織化させるCH···π相互作用とπ···π相互作用を示しました。 . この研究は、複雑な自己組織化システムの理解と、同様の分子自己組織化構造の構築に役立つ可能性があります。 .

吸着膜の開発

this compoundは、吸着膜の開発のために多孔質芳香族骨格を合成するために使用できます。 . これらの膜は、有機汚染物質の処理に使用できます。 .

3. 有機発光ダイオード (OLED) の製造 この化合物は、ピリジン系高効率有機発光ダイオード (OLED) の製造にも使用できます。 .

4. 金属有機構造体用の構成ブロック this compoundの誘導体である1,3,5-Tri(4-carboxyphenyl)benzeneは、金属有機構造体用の構成ブロックとして使用されます。

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment/face protection when handling 1,3,5-Tris(4-hydroxyphenyl)benzene. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented . It is classified as Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3; H315, H319, H335 .

将来の方向性

作用機序

Target of Action

1,3,5-Tris(4-hydroxyphenyl)benzene, also known as 1,3,5-Tri(4-hydroxyphenyl)benzene, is a complex organic compound that primarily targets molecular self-assembly processes . It is involved in the formation of co-crystals and two-dimensional hydrogen-bonded organic frameworks (HOFs) .

Mode of Action

The compound interacts with its targets through non-covalent interactions, specifically CH···π and π···π interactions . These interactions drive the layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state . The HOMO–LUMO analysis shows that the charge transfer occurred from 2 to 1 indicating the favorable face-to-face p–p stacking .

Biochemical Pathways

The compound affects the biochemical pathways related to molecular self-assembly . By virtue of this process, the desired functional materials may be achieved depending on the shape, symmetry, and functionality of the individual building components .

Result of Action

The result of the compound’s action is the formation of co-crystals and two-dimensional hydrogen-bonded organic frameworks (HOFs) . These structures have potential applications in many fields such as microelectronics, medicine and biotechnology, catalysis, sensors, and solar fuel cells .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the formation of the two-dimensional HOFs was achieved on an Au (111) substrate surface . Additionally, when anions such as fluorides are introduced to the COFs, the luminescence is quenched due to the interaction between the anions and the hydroxyl group, thereby switching off the ESIPT process .

特性

IUPAC Name |

4-[3,5-bis(4-hydroxyphenyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15,25-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTDWDATSAVLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324628 | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15797-52-1 | |

| Record name | 15797-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

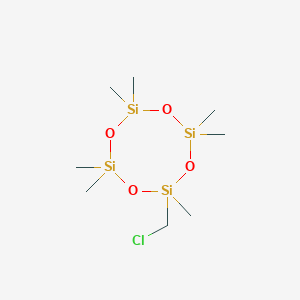

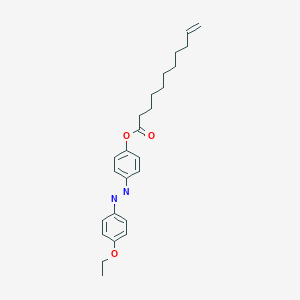

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 1,3,5-tris(4-hydroxyphenyl)benzene?

A1: this compound possesses a central benzene ring substituted with three 4-hydroxyphenyl groups at the 1, 3, and 5 positions. Its molecular formula is C24H18O3, and its molecular weight is 354.39 g/mol. Various spectroscopic techniques, including FT-IR [], solid-state 31P NMR [], and XPS [], have been used to characterize its structure and confirm its successful synthesis.

Q2: How does the structure of this compound influence its self-assembly properties?

A2: The rigid, trigonal geometry of this compound, particularly its three hydroxyl groups, enables it to participate in strong intermolecular hydrogen bonding. This leads to the formation of well-defined supramolecular architectures. For example, it can self-assemble into honeycomb networks [], hexagonal cavities [], and two-fold interpenetrated undulated square networks [] depending on the reaction conditions and presence of guest molecules.

Q3: What liquid crystalline properties does this compound exhibit?

A3: While not inherently mesogenic, this compound can form discotic nematic liquid crystals through hydrogen bonding with appropriate partners. For instance, when complexed with stilbazole derivatives, it displays nematic columnar, hexagonal columnar [], and discotic nematic phases [], highlighting the impact of molecular design on self-assembly and resulting properties.

Q4: Can this compound form covalent organic frameworks (COFs)?

A4: Yes, this compound can act as a building block for COFs. Research has shown that it reacts with benzene-1,3,5-tricarbonyl trichloride via polyester condensation to create a novel COF on an Au(111) surface []. This COF exhibits an array of hexagonal cavities with a size of approximately 2 nm [].

Q5: How does this compound perform as a material under different conditions?

A5: this compound demonstrates potential for various applications due to its material properties:

- Electron-beam Resist: A derivative of this compound, 1,3,5-tris[4-(tert-butoxycarbonylmethoxy)phenyl]benzene (BCMTPB), functions as a positive-type electron-beam resist material for nanometer lithography []. Its ability to form uniform amorphous films makes it suitable for high-resolution patterning.

- Fluorescent Microspheres: When copolymerized with hexachlorocyclotriphosphazene, this compound forms fluorescent microspheres with tunable sizes []. These microspheres exhibit a strong emission peak at 372 nm and show promise in applications like bioimaging, diagnostics, and light-emitting diodes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)